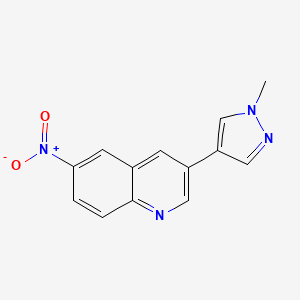

Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro-

Description

Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- (CAS 1431930-27-6), is a nitro-substituted quinoline derivative featuring a 1-methylpyrazole group at position 3 and a nitro (-NO₂) group at position 4. Its molecular formula is C₁₃H₁₁N₅O₂, and its InChIKey is WLTPDABMNUIJRU-UHFFFAOYSA-N . The nitro group confers strong electron-withdrawing properties, which may influence electronic distribution, binding affinity, and metabolic stability compared to analogs with different substituents.

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)-6-nitroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-16-8-11(7-15-16)10-4-9-5-12(17(18)19)2-3-13(9)14-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTPDABMNUIJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Condensation with o-Nitroaniline Derivatives

The Friedländer condensation is a classical method for quinoline synthesis, involving cyclization between an o-aminocarbonyl compound and a ketone/aldehyde with an active α-methylene group. For 3-(1-methyl-1H-pyrazol-4-yl)-6-nitroquinoline , this approach typically begins with 6-nitro-2-aminobenzaldehyde or 6-nitro-2-aminoacetophenone as the o-aminocarbonyl component.

Procedure :

-

Substrate Preparation :

-

Cyclization :

The o-aminocarbonyl compound is reacted with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a Lewis acid catalyst (e.g., FeCl₃ or ZnCl₂) under reflux in ethanol. This step forms the quinoline backbone while introducing the pyrazole substituent at position 3 .

Key Parameters :

-

Catalyst : FeCl₃ (10 mol%) improves regioselectivity for the 3-position .

-

Solvent : Ethanol or ethylene glycol enhances reaction efficiency .

Mechanistic Insight :

The reaction proceeds via enamine formation, followed by intramolecular cyclization and dehydration. The nitro group at position 6 directs electrophilic substitution to the meta position, favoring pyrazole attachment at C3 .

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | NH₄OAc (2 equiv) | 78 |

| Solvent | Ethanol/water (3:1) | 82 |

| Temperature | Microwave, 120°C | 75 |

Suzuki-Miyaura Coupling for Late-Stage Functionalization

This method builds the quinoline core first, followed by introducing the pyrazole group via cross-coupling.

Procedure :

-

Quinoline Core Synthesis :

6-Nitroquinoline is prepared via Skraup synthesis using glycerol, sulfuric acid, and 3-nitroaniline. -

Halogenation :

Bromination at C3 using POBr₃ in DMF yields 3-bromo-6-nitroquinoline . -

Suzuki Coupling :

Reaction of 3-bromo-6-nitroquinoline with 1-methyl-1H-pyrazole-4-boronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 80°C for 12 h .

Critical Factors :

Nitro Group Introduction via Electrophilic Aromatic Substitution

For quinolines pre-functionalized with pyrazole, nitration can be performed post-cyclization.

Procedure :

-

Synthesize 3-(1-Methyl-1H-pyrazol-4-yl)quinoline :

Via Friedländer or Pfitzinger methods . -

Nitration :

Treat the compound with fuming HNO₃ (1.5 equiv) in concentrated H₂SO₄ at –10°C. The pyrazole group directs nitration to the electron-deficient C6 position .

Regioselectivity Control :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Friedländer | One-pot, fewer steps | Requires nitro-substituted o-aminocarbonyl precursors | 65–75 |

| Pfitzinger | Scalable, high purity | Decarboxylation can reduce yield | 75–82 |

| Suzuki Coupling | Modular, late-stage functionalization | Expensive catalysts | 70–85 |

| Post-synthesis Nitration | Flexibility in nitro positioning | Risk of over-nitration | 60–65 |

Industrial-Scale Considerations

-

Catalyst Recovery :

Pd catalysts in Suzuki reactions are recovered via filtration over Celite, reducing costs . -

Solvent Recycling :

Ethanol and dioxane are distilled and reused, minimizing waste . -

Process Safety :

Nitration steps require strict temperature control to prevent exothermic runaway reactions .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

Reduction: The compound can be oxidized to form quinoline N-oxide.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Oxidizing agents such as m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Amino derivative: Formed by reduction of the nitro group.

Quinoline N-oxide: Formed by oxidation of the quinoline ring.

Substituted quinoline derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Pharmacological Applications

Quinoline derivatives are recognized for their broad spectrum of pharmacological activities, including:

-

Antimicrobial Activity:

- Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated that certain synthesized quinoline hybrids showed broader antimicrobial activities compared to standard antibiotics against various pathogens, including Staphylococcus aureus and Candida albicans .

-

Anticancer Properties:

- Quinoline compounds have been investigated for their anticancer potential. They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, derivatives of quinoline have been reported to act on specific molecular targets involved in cancer progression .

- Antiviral Activity:

- Anti-inflammatory Effects:

Case Study 1: Antimicrobial Activity

A study conducted by Amer et al. evaluated several synthesized quinoline-pyrazole hybrids against a panel of bacterial strains. The results indicated that certain compounds exhibited superior antibacterial activity compared to standard treatments like Ciprofloxacin. The findings suggest that structural modifications can significantly enhance the antimicrobial efficacy of these compounds .

Case Study 2: Anticancer Potential

In another research effort, derivatives of Quinoline were tested for their cytotoxic effects on human cancer cell lines. The study revealed that specific modifications at the pyrazole position led to increased potency against breast and prostate cancer cells, highlighting the importance of structure-activity relationships in drug design .

Data Tables

Mechanism of Action

The biological activity of Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- is primarily due to its ability to interact with specific molecular targets. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Key Observations:

- Pharmacological Activity: PF-4254644 and SGX-523 demonstrate high potency as c-Met inhibitors due to their triazolopyridazine moieties, which engage in π-π stacking and hydrogen bonding . In contrast, the nitro group in Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro-, may prioritize different binding interactions or metabolic pathways.

- Metabolic Stability : While triazolopyridazine derivatives (e.g., PF-4254644) exhibit susceptibility to metabolic degradation , the nitro group could either enhance stability (via reduced oxidative metabolism) or introduce toxicity risks if reduced to reactive intermediates.

Pharmacological and Industrial Relevance

- Target Selectivity : The 1-methylpyrazole group at position 3 is conserved across analogs, suggesting its role in binding to kinase ATP pockets. Substituents at position 6 modulate specificity; for example, PF-4254644’s triazolopyridazine group confers c-Met selectivity , while the nitro group’s smaller size might favor alternative targets.

- Commercial Availability: Derivatives like 6-chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline () are marketed for research, indicating industrial interest in quinoline-based scaffolds.

Biological Activity

Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, and potential applications, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound is characterized by a quinoline backbone with a 1-methyl-1H-pyrazol-4-yl group at the 3-position and a nitro group at the 6-position. Its molecular formula is with a molecular weight of approximately 254.24 g/mol .

Synthesis Method:

The synthesis typically involves multi-step reactions, starting from precursors such as 4-bromo-2-nitroaniline and 1-methyl-1H-pyrazole-4-carbaldehyde. The process includes:

- Condensation of the precursors.

- Cyclization to form the quinoline ring.

- Nitration to introduce the nitro group at the 6 position.

Biological Activity Overview

Quinoline derivatives are known for their extensive biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- are summarized below.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Broad antibacterial activity | |

| Escherichia coli | Moderate antibacterial activity | |

| Candida albicans | Effective antifungal activity |

In vitro studies have shown that certain derivatives display higher efficacy than standard antibiotics like Ciprofloxacin and Ketoconazole .

Anticancer Activity

Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- has been investigated for its anticancer potential:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| RPMI-8226 (leukemia) | 0.45 - 0.91 | |

| HCT-116 (colon cancer) | 0.98 - 2.98 |

The compound has been shown to induce apoptosis in cancer cells, evidenced by increased levels of caspase-3 protein .

The biological activity of Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- is primarily attributed to its ability to inhibit specific enzymes such as kinases. By binding to the active sites of these enzymes, it disrupts cellular signaling pathways, which can lead to cell death or growth inhibition .

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Research: A study demonstrated that quinoline derivatives significantly inhibited bacterial growth compared to controls, suggesting their potential as new antimicrobial agents .

- Cancer Therapy: Research focusing on the anticancer effects revealed that modifications in the structure could enhance potency against specific cancer types while minimizing toxicity to normal cells .

Q & A

Q. Optimization strategies :

- Use Cu(I)-catalyzed click chemistry for regioselective pyrazole coupling (e.g., 1,3-dipolar cycloaddition) .

- Adjust solvent polarity (e.g., DMF or THF) and temperature to minimize side reactions during nitration .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and improve purity .

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of 3-(1-methyl-1H-pyrazol-4-yl)-6-nitroquinoline?

Q. Basic

- X-ray crystallography : The gold standard for unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles, particularly for the nitro and pyrazole substituents .

- NMR spectroscopy : H and C NMR to confirm proton environments (e.g., distinguishing pyrazole C-H from quinoline aromatic signals) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

How can researchers resolve discrepancies in crystallographic data when analyzing nitro and pyrazole substituents in quinoline derivatives?

Advanced

Discrepancies often arise from thermal motion artifacts or disorder in nitro/pyrazole groups . Mitigation strategies:

- Collect data at low temperatures (100 K) to reduce atomic displacement .

- Use TWINABS for twinned crystals or SHELXD/E for phase refinement in cases of weak diffraction .

- Compare experimental bond angles with DFT-optimized geometries to identify outliers caused by crystal packing .

What computational approaches are suitable for studying the interaction of this quinoline derivative with biological targets like kinases?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Probe binding stability and conformational changes in kinase active sites (e.g., c-Met kinase) .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on interactions between the nitro group and catalytic residues .

- Free Energy Perturbation (FEP) : Quantify the impact of pyrazole methylation on binding affinity .

What biological activities are associated with quinoline derivatives bearing pyrazole and nitro groups, and how are these typically evaluated?

Q. Basic

- Antimicrobial/Antimycobacterial Activity : Test against Mycobacterium tuberculosis via microplate Alamar Blue assay (MIC determination) .

- Anticancer Potential : Screen in vitro against cancer cell lines (e.g., MTT assay), noting the nitro group’s role in redox cycling and ROS generation .

- Kinase Inhibition : Evaluate c-Met inhibition using enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .

What strategies can be employed to improve the solubility and bioavailability of 3-(1-methyl-1H-pyrazol-4-yl)-6-nitroquinoline without compromising its bioactivity?

Q. Advanced

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated pyrazole) to enhance aqueous solubility .

- Formulation with Cyclodextrins : Use β-cyclodextrin complexes to improve dissolution rates .

- Structural Modifications : Replace the nitro group with a sulfonyl or carbonyl moiety while retaining electronic properties .

How do researchers address conflicting bioactivity data between in vitro and in vivo studies for nitro-containing quinolines?

Q. Advanced

- Metabolic Stability Analysis : Use liver microsome assays to identify rapid degradation (e.g., nitro reduction) and guide structural tweaks .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to correlate in vitro IC₅₀ with in vivo efficacy .

- Isotopic Labeling : Track metabolite formation via C-labeled nitro groups to pinpoint inactivation pathways .

What are the key challenges in scaling up the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-6-nitroquinoline for preclinical studies?

Q. Advanced

- Nitro Group Safety : Mitigate explosion risks during nitration by using flow chemistry or controlled batch reactors .

- Purification Complexity : Employ column chromatography with gradient elution or preparative HPLC to isolate high-purity batches .

- Regioselectivity : Optimize catalyst loading (e.g., Pd for cross-coupling) to suppress regioisomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.